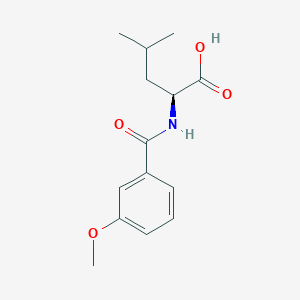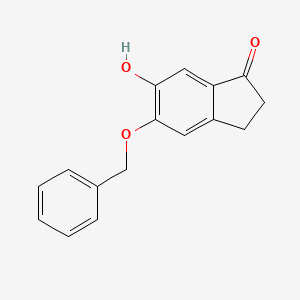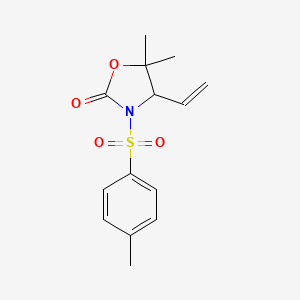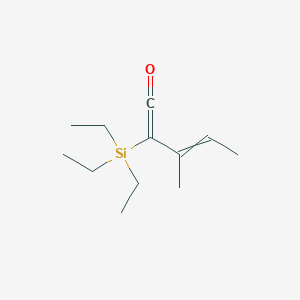
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is an organic compound that belongs to the class of dienones It is characterized by the presence of a triethylsilyl group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. One common method is the reaction of 3-methyl-1,3-pentadiene with triethylsilyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dienone to its corresponding alcohol or alkane.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of cyclic compounds. The triethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(trimethylsilyl)penta-1,3-dien-1-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Methyl-2-(triisopropylsilyl)penta-1,3-dien-1-one: Similar structure but with a triisopropylsilyl group.
Uniqueness
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is unique due to the presence of the triethylsilyl group, which provides steric bulk and electronic effects that can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
CAS-Nummer |
214116-38-8 |
|---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
InChI |
InChI=1S/C12H22OSi/c1-6-11(5)12(10-13)14(7-2,8-3)9-4/h6H,7-9H2,1-5H3 |
InChI-Schlüssel |
HPIVVQWHHNGUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C=O)C(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


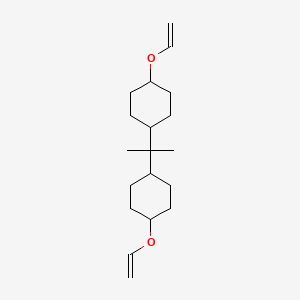
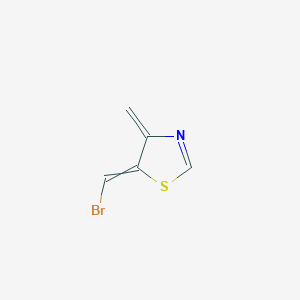
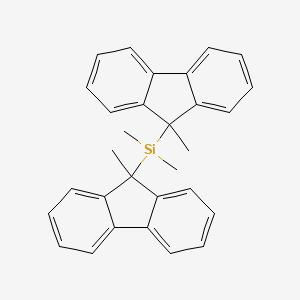
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

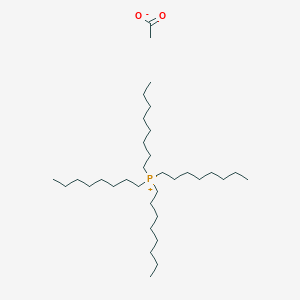
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
